Sarcophytol B
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Overview
Description
Sarcophytol B is a complex organic compound characterized by its unique structure and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sarcophytol B involves multiple steps, including the formation of the cyclotetradecatetraene ring and the introduction of the hydroxyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry and double bond configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Sarcophytol B can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like halides for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the double bonds may result in a fully saturated cyclotetradecatetraene derivative.
Scientific Research Applications
Chemistry
In chemistry, Sarcophytol B is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs or treatments.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, or materials with unique properties. Its complex structure and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of Sarcophytol B involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sarcophytol B include other cyclotetradecatetraene derivatives with different substituents or stereochemistry. These compounds may share similar chemical properties but differ in their reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups
Properties
Molecular Formula |
C20H32O2 |
---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(1R,2R,3Z,5E,9E,13E)-6,10,14-trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol |
InChI |
InChI=1S/C20H32O2/c1-14(2)18-13-12-16(4)9-6-8-15(3)10-7-11-17(5)19(21)20(18)22/h8,11-14,19-22H,6-7,9-10H2,1-5H3/b15-8+,16-12+,17-11+,18-13-/t19-,20-/m1/s1 |
InChI Key |
LBNWKNLAXODPTN-WMDYEEBDSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C=C(\[C@H]([C@@H](/C(=C/CC1)/C)O)O)/C(C)C)/C |
Canonical SMILES |
CC1=CCCC(=CC=C(C(C(C(=CCC1)C)O)O)C(C)C)C |
Synonyms |
sarcophytol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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